Calcium(2+), (1,2-ethanediylbis(oxy-2,1-ethanediyloxy)-2,1-phenylene)bis(ethyl tricyclo(3.3.1.1(sup 3,7))dec-1-ylphosphoramidate))-, diperchlorate

Description

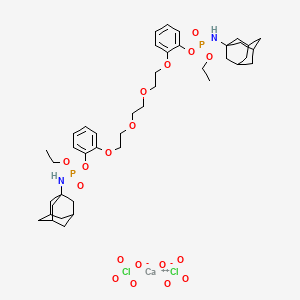

The compound “Calcium(2+), (1,2-ethanediylbis(oxy-2,1-ethanediyloxy)-2,1-phenylene)bis(ethyl tricyclo(3311(sup 3,7))dec-1-ylphosphoramidate))-, diperchlorate” is a complex organophosphorus compound It features a calcium ion coordinated with a bisphosphoramidate ligand, which includes a phenylene group and tricyclodecyl groups

Properties

CAS No. |

135719-18-5 |

|---|---|

Molecular Formula |

C42H62CaCl2N2O18P2 |

Molecular Weight |

1055.9 g/mol |

IUPAC Name |

calcium;N-[[2-[2-[2-[2-[2-[(1-adamantylamino)-ethoxyphosphoryl]oxyphenoxy]ethoxy]ethoxy]ethoxy]phenoxy]-ethoxyphosphoryl]adamantan-1-amine;diperchlorate |

InChI |

InChI=1S/C42H62N2O10P2.Ca.2ClHO4/c1-3-51-55(45,43-41-25-31-19-32(26-41)21-33(20-31)27-41)53-39-11-7-5-9-37(39)49-17-15-47-13-14-48-16-18-50-38-10-6-8-12-40(38)54-56(46,52-4-2)44-42-28-34-22-35(29-42)24-36(23-34)30-42;;2*2-1(3,4)5/h5-12,31-36H,3-4,13-30H2,1-2H3,(H,43,45)(H,44,46);;2*(H,2,3,4,5)/q;+2;;/p-2 |

InChI Key |

NAPPLPSHCUAOSU-UHFFFAOYSA-L |

Canonical SMILES |

CCOP(=O)(NC12CC3CC(C1)CC(C3)C2)OC4=CC=CC=C4OCCOCCOCCOC5=CC=CC=C5OP(=O)(NC67CC8CC(C6)CC(C8)C7)OCC.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the preparation of the bisphosphoramidate ligand and its subsequent coordination with calcium ions. Typical reaction conditions might include:

Solvents: Organic solvents such as dichloromethane or tetrahydrofuran.

Catalysts: Lewis acids or bases to facilitate ligand coordination.

Temperature: Reactions may be carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of such complex compounds would require:

High-purity reagents: To ensure the quality and consistency of the final product.

Controlled environments: To maintain reaction conditions and prevent contamination.

Scalable processes: Techniques such as continuous flow synthesis might be employed to produce larger quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

This compound may undergo various chemical reactions, including:

Oxidation: The tricyclodecyl groups could be oxidized under strong oxidizing conditions.

Substitution: The phenylene group might participate in electrophilic aromatic substitution reactions.

Coordination: The calcium ion can form complexes with other ligands.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Electrophiles: For substitution reactions, reagents like halogens or nitro compounds.

Ligands: For coordination reactions, ligands such as ethylenediamine or crown ethers.

Major Products

Oxidation products: Oxidized derivatives of the tricyclodecyl groups.

Substitution products: Phenylene derivatives with various substituents.

Coordination complexes: New complexes with different ligands.

Scientific Research Applications

Chemistry

Catalysis: The compound might serve as a catalyst or catalyst precursor in organic reactions.

Materials Science: Potential use in the development of new materials with unique properties.

Biology and Medicine

Drug Delivery: The compound could be explored for its ability to deliver calcium ions in biological systems.

Biochemical Research: Used as a probe or reagent in studying calcium-dependent processes.

Industry

Polymer Science:

Electronics: Use in the development of advanced electronic materials.

Mechanism of Action

The compound’s mechanism of action would depend on its specific application. For example:

Catalysis: The calcium ion might activate substrates through coordination, facilitating various reactions.

Drug Delivery: The compound could release calcium ions in a controlled manner, interacting with biological targets such as calcium channels or enzymes.

Comparison with Similar Compounds

Similar Compounds

Calcium bisphosphonates: Compounds like alendronate or risedronate, used in treating bone diseases.

Organophosphorus compounds: Such as phosphoramidates and phosphonates, with various industrial and biological applications.

Uniqueness

Structural Complexity: The presence of tricyclodecyl groups and a phenylene backbone makes this compound unique.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.